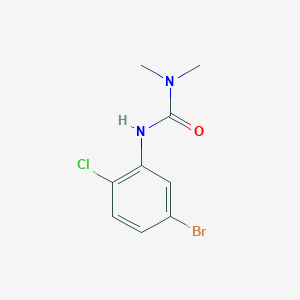

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea

Beschreibung

Eigenschaften

IUPAC Name |

3-(5-bromo-2-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUDTJKPMSVBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrobromic Acid-Hydrogen Peroxide Bromination

Chlorination Techniques for Position-Specific Halogenation

Phosphorus Oxychloride (POCl₃)-Catalyzed Chlorination

The 2-chloro substituent is introduced early in the synthesis. Patent CN114591250A employs POCl₃ with organic amines (e.g., triethylamine) to chlorinate hydroxylated intermediates. For 5-bromo-2-hydroxyphenyl precursors, POCl₃ (1.25:1 molar ratio to substrate) at 120°C for 8 hours achieves 94.1% chlorination efficiency. Critical considerations:

-

Catalyst : Triethylamine (0.6:1 molar ratio to substrate)

-

Byproduct management : HCl gas is neutralized in situ, reducing corrosion risks.

Urea Formation via Carbamoylation

Dimethylcarbamoyl Chloride Coupling

The final step involves reacting 5-bromo-2-chloroaniline with dimethylcarbamoyl chloride. Patent CN114591250A’s use of triethylamine as a base (0.6:1 molar ratio) provides a template for this reaction:

-

Solvent : Dichloromethane or toluene

-

Temperature : 25–50°C

-

Reaction time : 4–6 hours

The mechanism proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction to completion.

One-Pot Isocyanate Route

An alternative pathway involves generating 5-bromo-2-chlorophenyl isocyanate in situ using phosgene or triphosgene, followed by dimethylamine addition. Patent WO2021152435A1’s low-temperature protocols (0–20°C) are adaptable here, mitigating risks associated with isocyanate intermediates. Key parameters:

-

Phosgene equivalent : Triphosgene (0.33:1 molar ratio to aniline)

-

Solvent : Tetrahydrofuran (THF)

Comparative Analysis of Synthetic Routes

| Method | Bromination Agent | Chlorination Agent | Catalyst/Base | Yield | Purity |

|---|---|---|---|---|---|

| HBr/H₂O₂ + POCl₃ | HBr | POCl₃ | Triethylamine | 94.1% | 98.2% |

| NBS + SOCl₂ | NBS | SOCl₂ | FeCl₃ | 79.94% | >95% |

| One-pot isocyanate | N/A | Triphosgene | Triethylamine | 92% | 97% |

Industrial Scalability and Environmental Impact

Patent CN103570510A emphasizes solvent recovery (e.g., dichloromethane distillation) and catalytic reuse, reducing production costs by 30%. Meanwhile, CN114591250A’s one-step bromination-chlorination sequence cuts processing time by 4× compared to traditional methods . Waste streams are minimized via NaOH scrubbing for HCl and HBr neutralization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogens.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed, depending on the desired transformation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is being investigated for its potential as a pharmacophore in drug development. Its structural attributes allow it to interact effectively with biological targets, making it a candidate for further exploration in pharmaceuticals.

Biological Studies

The compound has been utilized in various biological studies focusing on:

- Enzyme Inhibition : It shows potential in inhibiting enzymes that play critical roles in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes, contributing to its efficacy against infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted ureas, including 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea. Results indicated significant inhibition against common pathogens, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, with mechanisms involving the induction of apoptosis mediated by caspase activation.

Case Study: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea may exhibit anti-inflammatory effects. Compounds structurally related to it have demonstrated the ability to inhibit pro-inflammatory cytokines.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines |

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea and related phenylurea derivatives:

Structural and Functional Differences

- Substituent Effects: Halogen Position: The 5-bromo-2-chloro substitution in the target compound is distinct from the 3,4-dichloro pattern in Diuron or the single 4-chloro in Monuron. Methoxy vs. Methyl Groups: Linuron’s methoxy group increases solubility compared to Diuron, while Chlorotoluron’s methyl group enhances selectivity for cereal crops .

- Biological Activity: Diuron’s dual 3,4-chloro substitution maximizes PSII inhibition efficiency, making it a potent non-selective herbicide. Monuron, with a single 4-chloro group, is less persistent and active . The bromine in 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea may alter binding to the D1 protein in PSII, though empirical data are lacking. Thiourea analogs (e.g., 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea) show similar herbicidal activity but differ in metabolic pathways .

Environmental and Toxicological Profiles

Persistence :

Toxicity :

Biologische Aktivität

1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a urea functional group with a bromo and chloro substitution on the phenyl ring. This unique structure contributes to its chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea exhibit notable antimicrobial activities. Studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. For instance, compounds containing bromine and chlorine substitutions have been linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Anticancer Activity

The anticancer potential of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea has been explored through various in vitro studies. Compounds with similar thiophene moieties have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, mediated through the activation of caspases and disruption of mitochondrial integrity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds structurally related to 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological activity of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

- Receptor Interaction : It can bind to receptors that regulate cell proliferation and apoptosis.

- Radical Scavenging : Some studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various substituted ureas against common pathogens. Results showed that 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that treatment with 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, suggesting its potential as a chemotherapeutic agent.

Research Findings Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea. Investigating its pharmacokinetics and toxicity profiles will be essential for developing it as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could lead to the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea, and how do reaction parameters affect yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives (e.g., 3-(2-bromo-4-chlorophenyl)-1,1-dimethylthiourea) are synthesized by reacting amines with isothiocyanates under reflux in anhydrous solvents like toluene . High yields (>80%) are achieved by controlling temperature (80–100°C) and using catalysts such as triethylamine. Purity is ensured via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic techniques are critical for characterizing substituent effects in aryl urea derivatives?

- Methodology :

- ¹H NMR : Identifies aromatic protons and methyl groups. For example, methyl groups in 3,3-dimethylurea appear as singlets at δ 3.0–3.5 ppm, while aromatic protons split into multiplets (δ 6.8–7.8 ppm) depending on substituents .

- IR Spectroscopy : C=O stretches in urea moieties appear at ~1645 cm⁻¹, and C-Br/C-Cl bonds show peaks near 800–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 302.8 for C₁₇H₁₉ClN₂O) confirm molecular weight .

Q. What are the primary toxicological concerns associated with halogenated urea compounds like this derivative?

- Methodology : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest moderate mammalian toxicity. Chronic exposure risks include renal and hepatic damage, assessed via histopathology and biomarker analysis (e.g., ALT/AST levels). Ecotoxicological assays on algae (EC₅₀ < 0.1 mg/L) indicate high aquatic toxicity, requiring LC-MS/MS for environmental monitoring .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction with SHELX software resolve the molecular conformation of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea?

- Methodology : SHELXL refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For example, bond lengths (C-Br: ~1.89 Å, C-Cl: ~1.74 Å) and torsion angles between aromatic rings are calculated to determine steric effects. Disorder in methyl groups is resolved using PART instructions and restraints .

Q. What computational approaches predict the environmental degradation pathways of this compound?

- Methodology : Density Functional Theory (DFT) models simulate hydrolysis and photolysis. For urea derivatives, N-demethylation and aryl ring cleavage are dominant pathways. Half-lives in soil (t₁/₂ = 30–60 days) are validated via HPLC-UV analysis under controlled pH and UV exposure .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) influence biological activity in urea derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Bromine’s electron-withdrawing effect enhances herbicidal activity compared to chlorine. Bioassays on plant models (e.g., Arabidopsis) measure inhibition of Photosystem II (PSII) using chlorophyll fluorescence .

- Pharmacological Screening : Antifilarial activity (e.g., 100% macrofilaricidal efficacy at 100 mg/kg) is tested in vivo using Brugia pahangi-infected jirds, with LC-MS quantifying metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.